Lipophilicity Comparison with Phenyl Analogs
The target compound exhibits an XLogP3-AA value of 0.7 [1]. This is substantially lower than that of 1-phenylcyclopropanecarbonitrile (LogP ~2.24) and 1-(3,4-dichlorophenyl)cyclopropanecarbonitrile (XLogP3 3.2) , indicating a more balanced lipophilicity profile potentially favorable for oral bioavailability and reduced non-specific binding.
| Evidence Dimension | Lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | 0.7 (XLogP3-AA) |
| Comparator Or Baseline | 1-Phenylcyclopropanecarbonitrile: LogP ~2.24; 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile: XLogP3 3.2 |
| Quantified Difference | ~1.5 to 2.5 log units lower |
| Conditions | Computed values from PubChem and vendor data |
Why This Matters
A lower logP can translate to better aqueous solubility and lower risk of off-target binding, guiding selection for hit-to-lead optimization in drug discovery.
- [1] PubChem. (2021). 1-(1-Methylpyrrol-2-yl)cyclopropanecarbonitrile. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1-_1-Methylpyrrol-2-yl_cyclopropanecarbonitrile View Source
